Tetrahexylammonium hydrogen sulphate

Catalog No.
S729033
CAS No.
32503-34-7
M.F
C24H52NO4S-
M. Wt
450.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexylammonium hydrogen sulphate

CAS Number

32503-34-7

Product Name

Tetrahexylammonium hydrogen sulphate

IUPAC Name

tetrahexylazanium sulfate

Molecular Formula

C24H52NO4S-

Molecular Weight

450.7 g/mol

InChI

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

RULHPTADXJPDSN-UHFFFAOYSA-L

SMILES

Array

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-]

The exact mass of the compound Tetrahexylammonium hydrogen sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahexylammonium hydrogen sulfate (CAS: 32503-34-7) is a highly lipophilic, halide-free quaternary ammonium salt utilized primarily as a premium phase-transfer catalyst (PTC) and ion-pairing reagent. Featuring four six-carbon alkyl chains, it provides a significantly larger hydrophobic shielding envelope than standard tetrabutylammonium (TBA) salts, making it exceptionally effective for solubilizing highly polar, multi-charged, or bulky anionic species into non-polar organic solvents (e.g., toluene, supercritical CO2). Furthermore, the hydrogen sulfate (bisulfate) anion is non-nucleophilic and oxidatively stable, distinguishing it from common halide-based PTCs. For industrial and analytical procurement, THAHS is the benchmark choice when standard short-chain or halide-containing catalysts fail due to insufficient organic-phase partitioning, competitive nucleophilic side reactions, or catalyst poisoning during extractive derivatizations and biphasic syntheses[1].

Procurement teams often attempt to substitute THAHS with the more ubiquitous tetrabutylammonium hydrogen sulfate (TBAHS) or tetrahexylammonium bromide (THABr) to reduce costs. However, this generic substitution frequently leads to process failure in specialized applications. TBAHS possesses shorter alkyl chains, which fail to provide the necessary lipophilicity to extract highly hydrophilic polyanions (such as trisulfonates or complex acidic metabolites) into non-polar phases, resulting in severely depressed extraction recoveries. Conversely, substituting THAHS with THABr or THACl maintains the lipophilic cation but introduces halide anions. In biphasic oxidations or extractive alkylations (e.g., using methyl iodide), these halides act as competitive nucleophiles or become oxidized themselves, generating toxic byproducts, consuming reagents, and drastically lowering the yield of the target active pharmaceutical ingredient (API) or derivatized analyte [1].

Superior Extraction Recovery of Highly Polar Anions

In the extraction of highly polar, multi-charged ionic species (e.g., triphenylphosphine trisulfonate) from solid supports or aqueous phases into non-polar solvents, the choice of the quaternary ammonium cation strictly dictates recovery. Short-chain analogs like tetramethylammonium hydrogen sulfate (TMAHS) fail to impart sufficient lipophilic character, yielding less than 5% recovery. In contrast, the extensive hydrophobic envelope of the tetrahexyl cation in THAHS successfully neutralizes the charge and solubilizes the polyanion, enabling viable extraction recoveries where baseline reagents completely fail [1].

Evidence DimensionExtraction recovery of highly polar anionic species
Target Compound DataViable recovery (statistically significant enhancement, p < 0.1) enabling downstream GC/LC analysis
Comparator Or BaselineTMAHS / Short-chain PTCs (<5% recovery)
Quantified DifferenceTransition from near-zero extraction to viable analytical recovery
ConditionsSupercritical fluid extraction / liquid-liquid extraction of trisulfonated polar compounds

Buyers handling highly polar or multi-charged intermediates must procure THAHS, as standard short-chain PTCs simply cannot pull these molecules into the organic phase.

High-Yield Biphasic Nucleophilic Substitution (Halide-Free Advantage)

During the synthesis of sensitive pharmaceutical intermediates, such as 2'-Se-uridine phosphoramidites, competitive side reactions must be minimized. Using THAHS in a two-phase reaction system (toluene/aqueous Na2CO3) for the nucleophilic displacement of a mesyl group achieves an exceptional 96% yield. If a halide-based PTC (like THABr) were used, the bromide ion would compete as a nucleophile, reducing the purity and yield of the desired seleno-derivative. The hydrogen sulfate anion is completely non-coordinating, ensuring absolute chemoselectivity for the target reaction [1].

Evidence DimensionTarget product yield in biphasic nucleophilic substitution
Target Compound Data96% yield of 2'-substituted uridine
Comparator Or BaselineHalide-based PTCs (prone to competitive nucleophilic attack and lower target yields)
Quantified DifferenceNear-quantitative yield (>95%) without halide contamination
ConditionsTwo-phase system (toluene/sat. Na2CO3) for nucleoside derivatization

For API synthesis where halide contamination or competitive nucleophilic side reactions destroy product yield, THAHS is the mandatory procurement choice over THABr.

Reproducibility in Extractive Alkylation for Clinical Diagnostics

In automated sample preparation for clinical toxicology (e.g., extracting and derivatizing acidic laxatives or intact oxazepam from urine), THAHS acts as an ideal dual-purpose reagent. It facilitates the transfer of the analyte into toluene for immediate reaction with methyl iodide, achieving an 87% extraction recovery with a highly precise coefficient of variation (CV) of 3% for the overall procedure. Furthermore, because of its specific solubility profile, THAHS can be cleanly and predictably removed from the organic extract via solid-phase extraction (SPE) prior to GC-MS analysis, preventing column fouling[1].

Evidence DimensionExtraction recovery and analytical precision
Target Compound Data87% recovery with 3% CV
Comparator Or BaselineStandard liquid-liquid extraction without PTC (poor derivatization yield of hydrophilic acids)
Quantified DifferenceHighly reproducible, high-yield derivatization suitable for validated clinical quantification
ConditionsExtractive methylation using methyl iodide in toluene, followed by SPE clean-up

Diagnostic labs require reagents that not only drive the reaction but can be cleanly removed; THAHS offers the perfect balance of lipophilicity for extraction and compatibility with SPE clean-up.

Extractive Derivatization in Forensic and Clinical GC-MS

THAHS is the reagent of choice for the extractive methylation of highly polar acidic drugs (e.g., laxatives, oxazepam) from biological matrices. Its high lipophilicity pulls the analytes into the organic phase (toluene) for rapid reaction with alkyl halides, while its structure allows for easy post-reaction removal via solid-phase extraction (SPE), protecting sensitive GC-MS instrumentation from non-volatile salt contamination [1].

Halide-Free Biphasic API Synthesis

In pharmaceutical manufacturing involving biphasic nucleophilic substitutions or oxidations (such as the synthesis of modified nucleosides or selective oxidations using hydrogen peroxide), THAHS is strictly preferred over tetrahexylammonium bromide. The inert hydrogen sulfate anion prevents competitive nucleophilic attack and oxidative degradation of the catalyst, ensuring high yields (>95%) and high purity of the target API[2].

Extraction of Polyanionic and Highly Hydrophilic Complexes

For the recovery of multi-charged species (like trisulfonated organometallic ligands) from aqueous or solid phases into supercritical CO2 or non-polar solvents, standard short-chain PTCs fail. THAHS provides the massive hydrophobic shielding required to neutralize and solubilize these difficult polyanions, making it indispensable for specialized catalyst recovery and advanced material extraction workflows [3].

Hydrogen Bond Acceptor Count

4

Exact Mass

450.36170531 Da

Monoisotopic Mass

450.36170531 Da

Heavy Atom Count

30

Related CAS

20256-54-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32503-34-7

General Manufacturing Information

1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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